Deramciclane (and its fumarate salt, CAS 120444-72-6) is a bicyclic monoterpene derivative utilized as a highly selective pharmacological tool compound. Unlike broad-spectrum serotonergic agents, it functions specifically as a 5-HT2A receptor antagonist and a 5-HT2C receptor inverse agonist [1]. For procurement professionals and assay developers, Deramciclane represents a critical material for isolating non-sedating anxiolytic pathways and studying constitutive receptor tone without the confounding GABAergic effects of benzodiazepines. Its well-characterized pharmacokinetic profile and specific receptor binding kinetics make it an indispensable standard for advanced neuropharmacological screening and drug-drug interaction (DDI) modeling.
Substituting Deramciclane with generic 5-HT2 antagonists, such as ritanserin, or common anxiolytics like buspirone, fundamentally compromises assay specificity. While pure antagonists like ritanserin block exogenous serotonin binding, they fail to suppress the constitutive (basal) activity of the 5-HT2C receptor, which is critical for modeling endogenous receptor tone [1]. Furthermore, substituting with buspirone introduces 5-HT1A partial agonism and dopamine D2 interactions, muddying the pharmacological readout. Additionally, many alternative serotonergic agents strongly inhibit major cytochrome P450 enzymes or trigger rapid receptor down-regulation during chronic dosing, leading to pharmacokinetic confounding and unstable assay baselines in longitudinal studies [REFS-1, REFS-2].
Deramciclane actively suppresses basal 5-HT2C receptor activity, reducing basal phosphoinositide hydrolysis by up to 33% with an EC50 of 93 nM [1]. In contrast, pure antagonists like ritanserin only block agonist-induced activation without lowering the constitutive baseline.
| Evidence Dimension | Reduction of basal phosphoinositide hydrolysis |
| Target Compound Data | Up to 33% reduction (EC50 = 93 nM) |
| Comparator Or Baseline | Pure 5-HT2 antagonists (0% reduction of constitutive activity) |
| Quantified Difference | 33% greater suppression of basal receptor tone |
| Conditions | Physiological system in choroid plexus |
Enables researchers to actively silence constitutive receptor tone rather than merely blocking exogenous serotonin binding, ensuring high-fidelity readouts in 5-HT2C-specific assays.
Chronic administration of Deramciclane (10 mg/kg for 14 days) achieves up to 79% 5-HT2C receptor occupancy but completely fails to induce receptor down-regulation, maintaining stable [3H]mesulergine binding levels compared to saline controls [1]. Standard inverse agonists often trigger rapid internalization, destroying the baseline.
| Evidence Dimension | 5-HT2C receptor density after 14-day chronic dosing |
| Target Compound Data | No significant alteration in binding levels (stable baseline) |
| Comparator Or Baseline | Standard 5-HT2 inverse agonists (rapid receptor down-regulation/internalization) |
| Quantified Difference | Complete preservation of baseline receptor density despite 79% occupancy |
| Conditions | 14-day chronic in vivo dosing (10 mg/kg) followed by quantitative receptor autoradiography |
Crucial for multi-week chronic dosing models where stable baseline receptor expression is required to prevent assay drift and tachyphylaxis.
Unlike many CNS-active tool compounds, Deramciclane does not inhibit CYP3A4 activity. When co-administered with the CYP3A4 probe drug buspirone, Deramciclane produced no significant pharmacokinetic or pharmacodynamic interactions [1]. It also acts only as a weak inhibitor of CYP2D6 [2].
| Evidence Dimension | CYP3A4-mediated pharmacokinetic interference |
| Target Compound Data | No inhibition of buspirone pharmacokinetics |
| Comparator Or Baseline | Broad-spectrum CYP3A4 inhibitors (significant AUC alteration of probe drugs) |
| Quantified Difference | Zero significant alteration in CYP3A4 probe drug clearance |
| Conditions | Multiple oral dosing in vivo with single-dose buspirone co-administration |
Allows for clean multiplexed in vivo pharmacokinetic screening without confounding drug-drug interactions at the critical CYP3A4 axis.
Deramciclane fumarate exhibits very low aqueous solubility (0.088 mg/mL at 25°C, pKa 9.61), which is significantly lower than standard highly soluble reference salts [1]. This physical property dictates that simple aqueous buffers are insufficient for reliable dissolution.
| Evidence Dimension | Aqueous solubility at 25°C |
| Target Compound Data | 0.088 mg/mL (0.0088 g/100 mL) |
| Comparator Or Baseline | Standard highly soluble reference salts (>10 mg/mL) |
| Quantified Difference | >100-fold lower aqueous solubility |
| Conditions | In vitro dissolution at 25°C |
Dictates that procurement must be paired with specific lipid-based vehicles, 0.5% CMC suspensions, or DMSO to ensure reproducible bioavailability and prevent precipitation in assays.
Because Deramciclane reduces basal phosphoinositide hydrolysis by up to 33% (EC50 = 93 nM), it is the optimal choice for choroid plexus and cortical models where silencing endogenous receptor tone is required, outperforming pure antagonists that only block exogenous ligands [1].
Deramciclane's unique inability to induce 5-HT2C receptor down-regulation after 14 days of continuous dosing makes it the preferred standard for longitudinal behavioral and pharmacological studies, ensuring that assay baselines do not drift due to receptor internalization [1].
The lack of CYP3A4 inhibition allows Deramciclane to be safely co-administered with CYP3A4 substrates (like buspirone) in complex drug-drug interaction (DDI) models, providing clean PK readouts without the enzymatic confounding typical of other CNS tool compounds [2].
Due to its low aqueous solubility (0.088 mg/mL), Deramciclane serves as an excellent challenging model compound for validating novel lipid-based delivery systems, co-solvent formulations, or 0.5% CMC suspension protocols in preclinical drug development workflows [3].